molecular formula C11H13N5O2 B587946 Carbovir-13C,d2 CAS No. 1246816-59-0

Carbovir-13C,d2

Cat. No.: B587946
CAS No.: 1246816-59-0
M. Wt: 250.263
InChI Key: XSSYCIGJYCVRRK-TTYOAZMQSA-N
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Description

Carbovir-13C,d2 is a labeled analogue of Carbovir, a nucleoside/nucleotide reverse transcriptase inhibitor (NRTI). It is primarily used in scientific research to study the pharmacokinetics and metabolism of Carbovir. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, which makes it useful for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbovir-13C,d2 involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of CarbovirThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbovir-13C,d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original state or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Carbovir-13C,d2 is extensively used in scientific research for:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carbovir.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of antiviral drugs, particularly for HIV treatment.

    Analytical Chemistry: Employed as a standard in mass spectrometry and NMR spectroscopy for tracing and quantification .

Comparison with Similar Compounds

Similar Compounds

    Abacavir: Another NRTI used in HIV treatment.

    2’-Methyl Carbovir Analogues: Modified versions of Carbovir with enhanced antiviral activity.

Uniqueness

Carbovir-13C,d2 is unique due to its isotopic labeling, which makes it invaluable for detailed pharmacokinetic and metabolic studies. This labeling allows researchers to trace the compound and its metabolites with high precision, providing insights that are not possible with unlabeled compounds .

Properties

IUPAC Name

2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-TTYOAZMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747289
Record name 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-59-0
Record name 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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